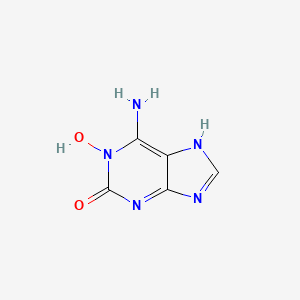

1,2-Dihydroxy-6-aminopurine

Description

Contextualization within Purine (B94841) Chemistry and Nucleobase Research

Purines are fundamental heterocyclic aromatic organic compounds, most famously represented by adenine (B156593) and guanine (B1146940), two of the four nitrogenous bases in the nucleic acids of DNA and RNA. researchgate.netresearchgate.net The purine scaffold is not only a building block of life but also a privileged structure in drug discovery, with numerous synthetic analogues developed as antimetabolites, enzyme inhibitors, and receptor modulators. researchgate.netrsc.org These purine analogues often function by mimicking the natural purines and interfering with metabolic pathways, a strategy that has led to important anticancer and antiviral drugs. rsc.org

Historical Perspectives in the Study of Dihydroxylated Purine Scaffolds

The study of dihydroxylated purines has a rich history, with xanthine (B1682287) (2,6-dihydroxypurine) being a key intermediate in the metabolic breakdown of purines to uric acid. caymanchem.comnist.gov Xanthine and its derivatives, such as caffeine (B1668208) and theophylline, are well-known biologically active compounds. ontosight.ai Historically, research focused on the synthesis and biological evaluation of various substituted purines, including those with hydroxyl groups, to understand their structure-activity relationships. nih.gov

The synthesis of purine derivatives has evolved significantly, with early methods often requiring harsh conditions. Modern synthetic strategies now allow for more precise and versatile modifications of the purine core. researchgate.net For instance, the synthesis of 6-alkoxy-2-aminopurines has been revised to allow for greater molecular complexity, which is crucial for developing selective inhibitors of enzymes like cyclin-dependent kinases (CDKs). rsc.org While direct historical synthesis of 1,2-Dihydroxy-6-aminopurine is not documented in readily available literature, the foundational work on related dihydroxylated and amino-substituted purines provides the chemical knowledge base for its potential creation and study.

Rationale and Significance of Research on this compound

The scientific rationale for investigating this compound is multifaceted, stemming from the known biological importance of its constituent functional groups in other purine analogues.

The 2-Amino Group: The presence of an amino group at the 2-position of the purine ring is a critical feature in many biologically active purines. For example, it is known to be important for the activity of certain antiviral and anticancer agents. acs.org The 2-amino group can act as a hydrogen bond donor, contributing to the specific binding of the molecule to its biological target.

The 6-Amino Group: The 6-amino group is characteristic of adenine and is crucial for the formation of Watson-Crick base pairing with thymine (B56734) in DNA. Modifications at this position have led to the development of numerous compounds with a wide range of biological activities, including plant growth regulators and potential therapeutic agents. acs.org

Hydroxyl Groups at Positions 1 and 2: The introduction of hydroxyl groups can significantly impact the molecule's solubility, metabolic stability, and receptor interactions. While 2,6-dihydroxypurine (xanthine) is well-studied, the 1,2-dihydroxy pattern is less common and presents an opportunity for novel chemical and biological exploration. The precise placement of these hydroxyl groups could lead to unique intramolecular interactions and a distinct three-dimensional structure, potentially enabling interactions with different biological targets than more common purine analogues.

The combination of these functional groups in a single molecule suggests that this compound could exhibit a unique pharmacological profile. Research into this compound could lead to the discovery of new enzyme inhibitors, receptor ligands, or probes to study biological systems. Furthermore, its synthesis and characterization would contribute valuable knowledge to the fundamental understanding of purine chemistry.

Data Tables

Table 1: Physicochemical Properties of Related Purine Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | General Description |

| Xanthine | C₅H₄N₄O₂ | 152.11 | A purine base found in most body tissues and fluids. caymanchem.comnist.gov |

| 2-Aminopurine (B61359) | C₅H₅N₅ | 135.13 | A fluorescent molecular marker used in nucleic acid research. nih.gov |

| 6-Aminopurine (Adenine) | C₅H₅N₅ | 135.13 | A fundamental component of DNA and RNA. researchgate.net |

| 2,6-Diaminopurine (B158960) | C₅H₆N₆ | 150.14 | An adenine analogue that forms three hydrogen bonds with thymine. nih.gov |

Table 2: Biological Significance of Functional Groups in Purine Analogues

| Functional Group | Position on Purine Ring | Known Biological Significance in Related Compounds |

| Amino Group | 2 | Often crucial for the activity of anticancer and antiviral purine analogues. acs.org |

| Amino Group | 6 | Essential for base pairing in nucleic acids; modifications lead to diverse biological activities. acs.org |

| Hydroxyl Group | 2 and 6 (as in Xanthine) | Key intermediate in purine metabolism; derivatives have various pharmacological effects. ontosight.aicaymanchem.com |

Structure

3D Structure

Properties

CAS No. |

7593-46-6 |

|---|---|

Molecular Formula |

C5H5N5O2 |

Molecular Weight |

167.13 g/mol |

IUPAC Name |

6-amino-1-hydroxy-7H-purin-2-one |

InChI |

InChI=1S/C5H5N5O2/c6-3-2-4(8-1-7-2)9-5(11)10(3)12/h1,12H,6H2,(H,7,8,9,11) |

InChI Key |

ASKVZTZNHMOSGT-UHFFFAOYSA-N |

SMILES |

C1=NC2=NC(=O)N(C(=C2N1)N)O |

Canonical SMILES |

C1=NC2=NC(=O)N(C(=C2N1)N)O |

Other CAS No. |

51463-89-9 7593-46-6 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1,2 Dihydroxy 6 Aminopurine

Established Synthetic Pathways for Dihydroxylated Purine (B94841) Core Structures

The direct synthesis of 1,2-Dihydroxy-6-aminopurine is not widely documented in the scientific literature. However, established methods for the synthesis of dihydroxylated purine cores, such as xanthine (B1682287) (2,6-dihydroxypurine), provide a foundational understanding. The most prominent of these is the Traube purine synthesis. drugfuture.comslideshare.netscribd.comslideshare.net This versatile method involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit, such as formic acid or its derivatives, to construct the imidazole (B134444) ring fused to the pyrimidine (B1678525). slideshare.netthieme-connect.de

The general approach of the Traube synthesis can be adapted to create various substituted purines. nih.gov For instance, starting with a suitably substituted 4,5-diaminopyrimidine, one can introduce different groups at various positions of the purine ring.

Table 1: Key Starting Materials in Traube Purine Synthesis for Dihydroxylated Purines

| Pyrimidine Precursor | Cyclizing Agent | Resulting Purine Core |

| 4,5-Diamino-2,6-dihydroxypyrimidine | Formic Acid | Xanthine (2,6-Dioxypurine) utah.edu |

| 2,4,5-Triamino-6-hydroxypyrimidine | Formic Acid | Guanine (B1146940) (2-Amino-6-oxypurine) thieme-connect.de |

| 4,5,6-Triaminopyrimidine | Formic Acid | 6-Aminopurine (Adenine) youtube.com |

While the Traube synthesis is a powerful tool for creating the purine scaffold, the direct introduction of hydroxyl groups at the N1 and C2 positions of a 6-aminopurine is not a standard application of this method.

Novel Approaches in the Preparation of this compound

Given the absence of a direct established synthesis, novel approaches are required to prepare this compound. Such strategies could involve multi-step sequences combining N-oxidation and subsequent functionalization.

One potential route involves the N-hydroxylation of a suitable purine precursor. The N-hydroxylation of primary and secondary amines is a known transformation, often mediated by enzymes like cytochrome P450, but chemical methods also exist. researchgate.netnih.govnih.gov A plausible, though speculative, pathway could start with a 2,6-disubstituted purine, for example, 2-amino-6-chloropurine. nih.gov

A hypothetical synthetic sequence could be:

N-oxidation: Treatment of a 6-substituted-2-aminopurine with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide in acetic acid, could potentially lead to the formation of a purine N-oxide. youtube.com The regioselectivity of this step would be crucial, with the aim of introducing an oxygen atom at the N1 position.

Hydroxylation at C2: Following N-oxidation, a subsequent step would be required to introduce a hydroxyl group at the C2 position. This could potentially be achieved through rearrangement reactions of the purine N-oxide intermediate or via nucleophilic substitution if a suitable leaving group is present at the C2 position. acs.org

Functionalization at C6: Finally, the substituent at the C6 position would need to be converted to an amino group.

Another approach could involve the construction of the dihydroxylated purine ring from acyclic or pyrimidine precursors that already contain the necessary hydroxyl or protected hydroxyl functionalities.

Regioselective Functionalization and Derivatization Strategies for this compound

Once this compound is synthesized, its further functionalization would be key to exploring its chemical and biological properties. The purine ring system offers several sites for modification, and regioselective reactions are essential.

The amino group at the C6 position can be a handle for various transformations, such as acylation, alkylation, or arylation, to produce a library of N6-substituted derivatives. The hydroxyl groups at N1 and C2 would also be targets for derivatization.

Table 2: Potential Regioselective Functionalization Reactions

| Position | Reaction Type | Potential Reagents |

| N6-amino | Acylation | Acid chlorides, Anhydrides |

| N6-amino | Alkylation | Alkyl halides |

| N1-hydroxy | O-Alkylation | Alkyl halides, Mitsunobu reaction |

| C2-hydroxy | O-Alkylation | Alkyl halides, Mitsunobu reaction |

The inherent reactivity of the different positions on the purine ring will dictate the feasibility and conditions for these transformations. For instance, the relative nucleophilicity of the N1-hydroxy, C2-hydroxy, and N6-amino groups will influence the outcome of alkylation reactions.

Synthesis of Structural Analogues and Advanced Precursors of this compound

The synthesis of structural analogues of this compound can provide valuable structure-activity relationship (SAR) data. These analogues could include derivatives with different substituents at the C6, N1, and C2 positions.

The synthesis of 2,6-disubstituted purines is well-established and often starts from commercially available materials like 2,6-dichloropurine. nih.govnih.gov Selective nucleophilic substitution reactions can be employed to introduce various functional groups at the C2 and C6 positions.

Advanced precursors for the synthesis of this compound could be designed based on the Traube synthesis. A key intermediate would be a pyrimidine with the desired functionalities, or protected versions thereof, at the positions corresponding to C2 and C6 of the final purine. For example, the synthesis could start from a 2-hydroxy-4,5,6-triaminopyrimidine derivative.

The exploration of these synthetic strategies will be crucial for accessing this compound and its analogues, thereby enabling the investigation of their chemical and biological properties.

Advanced Structural and Conformational Analysis of 1,2 Dihydroxy 6 Aminopurine

Spectroscopic Characterization Techniques in Structural Elucidation

The precise molecular structure of 1,2-Dihydroxy-6-aminopurine is determined through a combination of powerful spectroscopic techniques. Each method provides unique insights into the compound's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the chemical environment of magnetically active nuclei. For purine (B94841) derivatives, ¹H, ¹³C, and ¹⁵N NMR are particularly informative. nih.gov

¹H NMR: Proton NMR spectra reveal the number and type of hydrogen atoms. For a purine derivative, characteristic signals would appear for the protons on the purine ring (e.g., H-8) and the amino group. The chemical shifts of these protons are sensitive to their local electronic environment. For instance, in a simple purine dissolved in DMSO-d₆, signals can be observed at approximately 9.2, 8.9, and 8.7 ppm. chemicalbook.com

¹⁵N NMR: Nitrogen-15 NMR is exceptionally useful for purine derivatives due to the four nitrogen atoms in the core ring system. u-szeged.hu The chemical shifts of these nitrogens can definitively distinguish between different isomers and tautomers. u-szeged.humuni.cz For example, significant differences in ¹⁵N chemical shifts are observed between N7- and N9-substituted purine derivatives. u-szeged.hu Studies on related compounds like guanine (B1146940) and adenine (B156593) derivatives show that pyridine-like nitrogens resonate in a different range (238–251 ppm) compared to pyrrole-like nitrogens (141–166 ppm). u-szeged.hu

Interactive Table: Representative ¹⁵N NMR Chemical Shifts in Purine Derivatives Note: Data is based on studies of various N7- and N9-substituted purine derivatives and serves as a reference for the potential shifts in this compound. Actual values may vary.

| Nitrogen Atom | Typical Chemical Shift Range (ppm) | Notes |

| N-1 | ~240 - 250 | Pyridine-like, sensitive to substitution at C6. |

| N-3 | ~245 - 255 | Pyridine-like, highly influenced by adjacent substituents. |

| N-7 | ~150 - 165 | Pyrrole-like, shift differs significantly from N-9 isomer. |

| N-9 | ~160 - 175 | Pyrrole-like, common site for glycosidic bonds in nucleosides. |

| Amino N (C6) | ~70 - 90 | Shift depends on hydrogen bonding and solvent. |

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry can provide an exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure, as specific bonds break under electron ionization to yield characteristic fragment ions. For example, the mass spectrum of the related compound 2-aminopurine (B61359) (C₅H₅N₅, molecular weight 135.13) provides a clear molecular ion peak and a fragmentation pattern that helps in its identification. nist.gov Similarly, 2,6-diaminopurine (B158960) (C₅H₆N₆, molecular weight 150.14) also shows a distinct mass spectrum. nist.gov

X-ray Crystallography provides the most definitive structural information by mapping the precise atomic coordinates of the compound in its crystalline solid state. researchgate.net This technique allows for the direct measurement of bond lengths, bond angles, and torsional angles, revealing the molecule's exact three-dimensional conformation. For heterocyclic compounds, X-ray analysis can confirm the planarity of the ring systems and the spatial orientation of substituents. nih.gov Studies on adducts of guanine, a related purine, have used crystallography to determine the conformation of the dihydroimidazole (B8729859) ring formed during the reaction. researchgate.net This method would be invaluable for confirming the tautomeric form present in the solid state and detailing intermolecular interactions like hydrogen bonding.

Investigations into Conformational Preferences and Tautomeric Equilibria

Purine derivatives, especially those with hydroxyl and amino substituents, can exist in multiple tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. nih.govresearchgate.net

For this compound, several tautomeric equilibria are possible:

Keto-Enol Tautomerism: The hydroxyl groups at the C2 position can exist in equilibrium with a keto form (C=O). For instance, 6-hydroxy-1,2-dihydropyridin-2-one, a related heterocyclic compound, predominantly exists as the keto tautomer in both solution and the solid state. nih.gov

Amino-Imino Tautomerism: The amino group at the C6 position can exist in equilibrium with an imino form (C=NH). researchgate.net Under physiological conditions, the amino form is overwhelmingly favored for canonical bases. nih.gov

Annular Tautomerism: The proton on the imidazole (B134444) part of the purine ring can reside on the N7 or N9 nitrogen atom, leading to N7-H and N9-H tautomers. The relative stability of these tautomers is highly sensitive to the environment, including the solvent and the nature of other substituents on the purine ring. nih.govacs.org For many aminopurines in the gas phase, the N9-H tautomer is the most stable, but this preference can shift in solvents with high dielectric constants. nih.gov

Theoretical calculations using methods like Density Functional Theory (DFT) are often combined with experimental data to investigate these equilibria. nih.gov Such studies can predict the relative energies and, therefore, the relative stabilities of different tautomers and conformers. nih.gov The presence of substituents and their interactions with each other and with solvent molecules are critical factors determining the dominant tautomeric form. nih.gov

Molecular Interactions and Recognition Mechanisms of 1,2 Dihydroxy 6 Aminopurine

Interactions with Nucleic Acids (DNA and RNA)

A thorough review of scientific databases and chemical catalogs reveals a significant gap in the understanding of how 1,2-Dihydroxy-6-aminopurine interacts with DNA and RNA. While one supplier notes its potential use as a building block in nucleic acid research, specific studies detailing its behavior within a nucleic acid environment have not been identified.

Non-Covalent Binding Modes with DNA and RNA Helices

There is currently no published data available to characterize the non-covalent binding modes of this compound with DNA or RNA helices. Information regarding its potential for intercalation, groove binding, or electrostatic interactions is not documented in the scientific literature.

Formation of Covalent Adducts and Associated DNA Lesions

While the formation of covalent adducts is a known mechanism for some dihydroxylated aromatic compounds, no studies have specifically investigated this for this compound. Research on analogous, but structurally distinct, molecules such as 1,2-dihydroxy-6-aminochrysene derivatives has shown the formation of DNA adducts. nih.gov For instance, 5-(deoxyguanosin-N2-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene has been identified as a major DNA lesion in certain biological contexts. nih.gov However, it is crucial to emphasize that these findings pertain to a chrysene (B1668918) backbone and cannot be directly extrapolated to the purine (B94841) structure of this compound without specific experimental evidence.

Impact on Nucleic Acid Replication, Transcription, and Repair Mechanisms

In the absence of data on its binding or adduct-forming capabilities, the impact of this compound on fundamental processes such as DNA replication, transcription, and repair remains entirely speculative. Studies on related purine analogs like 2,6-diaminopurine (B158960) have demonstrated significant effects on transcription and interactions with DNA repair mechanisms. nih.gov However, no such research is available for the 1,2-dihydroxy counterpart.

Enzyme-Ligand Interactions and Enzymatic Modulation

The interaction of this compound with enzymes, particularly those involved in purine metabolism, is a key area of interest that remains unexplored.

Binding Kinetics and Thermodynamics with Purine-Metabolizing Enzymes (e.g., S-adenosyl-L-homocysteine hydrolase)

There are no available studies that report on the binding kinetics or thermodynamics of this compound with any purine-metabolizing enzymes, including S-adenosyl-L-homocysteine hydrolase. Therefore, kinetic parameters such as the inhibition constant (Ki) or the dissociation constant (Kd) are unknown.

Allosteric or Active Site Modulation of Enzyme Activity by this compound

Without evidence of binding to any enzyme, it is not possible to determine whether this compound could act as an allosteric or active site modulator of enzymatic activity.

Receptor Binding and Downstream Signaling Pathway Modulation

No research data is currently available to describe the specific receptor binding properties or the modulation of downstream signaling pathways by this compound.

Biological and Biochemical Roles of 1,2 Dihydroxy 6 Aminopurine

Involvement in Cellular Metabolic Pathways

There is no available data concerning the biotransformation of 1,2-Dihydroxy-6-aminopurine or the formation of any dihydroxylated metabolites. Likewise, its potential interplay with endogenous nucleotide and purine (B94841) metabolism has not been documented. While the metabolism of other purines like adenine (B156593) to dihydroxyadenine is known, this information cannot be accurately attributed to the 1,2-dihydroxy isomer. medchemexpress.com

Molecular Mechanisms of Cellular Responses

Specific studies elucidating the antiviral, antineoplastic, or antioxidant and anti-inflammatory mechanisms of this compound are absent from the scientific literature. General mechanisms such as nucleotide mimicry for antiviral action or the disruption of cancer cell growth pathways are well-established for other purine antimetabolites, but no such research has been published for this compound. doctorlib.orgnih.govnih.gov Similarly, while reactive oxygen species scavenging is a known antioxidant mechanism, its relevance to this specific compound is uninvestigated. nih.govnih.govresearchgate.net

Application as a Biochemical Probe in Mechanistic Research

The primary application of this compound in mechanistic research lies in its ability to act as a substrate analog or a lesion that challenges the fidelity and efficiency of various enzymes. Its presence within a nucleic acid sequence can provide insights into enzyme substrate recognition, catalytic mechanisms, and the cellular response to oxidative DNA damage.

Research has shown that this compound is a product of adenine oxidation in the DNA of organisms ranging from E. coli to humans, highlighting its biological relevance as a marker for oxidative stress. rsc.org This naturally occurring lesion provides a basis for its use in studying the enzymes that have evolved to recognize and process such damage.

Oligonucleotides synthesized to contain this compound at specific locations are instrumental in in vitro studies. These modified nucleic acids are used as substrates for a variety of enzymes, including DNA polymerases and DNA glycosylases, to elucidate their functional mechanisms. For instance, studies have explored the ability of DNA polymerases to incorporate nucleotides opposite this lesion, providing a quantitative measure of the enzyme's fidelity. The kinetic parameters of nucleotide insertion, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max), can reveal the efficiency and selectivity of the polymerase when encountering this specific form of DNA damage.

Furthermore, the investigation of DNA repair pathways is a significant area where this compound serves as a critical probe. By tracking the recognition and excision of this lesion from a DNA duplex by specific DNA glycosylases, scientists can delineate the substrate specificity and catalytic steps of these repair enzymes. For example, it has been reported that isoguanine (B23775) when paired with thymine (B56734) or cytosine is not excised by the glycosylase system in E. coli, suggesting a high degree of specificity in the DNA repair machinery. rsc.org

In addition to its role in studying DNA-modifying enzymes, isoguanine nucleotides have been found to be recognized by mitochondrial phosphatases and can participate in phosphoryl group transfer reactions catalyzed by kinases such as pyruvate (B1213749) kinase and hexokinase. rsc.org This indicates that this compound can also be employed to probe the active sites and mechanisms of these fundamental metabolic enzymes.

The table below summarizes key research findings where this compound has been utilized as a biochemical probe to investigate enzymatic mechanisms.

| Enzyme/Process Studied | Experimental System | Key Findings |

| DNA Polymerase Fidelity | In vitro replication assays | Used to assess the efficiency and accuracy of nucleotide incorporation opposite the lesion, providing insights into the enzyme's proofreading and base selection mechanisms. |

| DNA Glycosylase Activity | In vitro DNA repair assays | Employed as a substrate to determine the specificity of DNA glycosylases in recognizing and excising oxidative DNA damage. Found that isoguanine paired with T or C is not a substrate for E. coli glycosylases. rsc.org |

| Mitochondrial Phosphatases | In vitro enzyme kinetics | Isoguanine nucleotides are recognized, indicating a specific interaction with the enzyme's active site. rsc.org |

| Kinase Activity (Pyruvate Kinase, Hexokinase) | In vitro phosphoryl transfer reactions | Isoguanine nucleotides participate in phosphoryl group transfer, serving as a tool to probe the substrate scope of these enzymes. rsc.org |

| Oxidative Damage Marker | Analysis of DNA from E. coli and human cells | Identified as a product of adenine oxidation, making it a useful biomarker for studying the formation and repair of oxidative DNA lesions. rsc.org |

These examples underscore the versatility of this compound as a biochemical probe, enabling researchers to gain a deeper understanding of the molecular mechanisms that govern life's essential processes.

Advanced Analytical Methodologies for 1,2 Dihydroxy 6 Aminopurine

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are fundamental for the isolation and analysis of 1,2-Dihydroxy-6-aminopurine from complex mixtures such as biological samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used methods in this context.

High-Performance Liquid Chromatography (HPLC) offers high resolution and sensitivity for the separation of purine (B94841) analogs. A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the efficient separation of compounds with varying polarities. UV detection is commonly employed, with the wavelength set to the absorption maximum of the purine ring system.

For instance, in the analysis of related purine derivatives, a C18 column with a gradient of aqueous acetic acid and acetonitrile has been successfully used. google.com The retention time of the compound is a key identifier, and the peak area is proportional to its concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for the analysis of this compound in complex biological matrices where co-eluting compounds can interfere with HPLC-UV detection. After separation by the LC system, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer. LC-MS provides not only the retention time but also the mass-to-charge ratio (m/z) of the compound, offering a high degree of specificity.

A patent for the detection of structurally similar dihydroxypyrimidine impurities in a pharmaceutical ingredient highlights the utility of LC-MS with a C18 column and a mobile phase of aqueous acetic acid-acetonitrile. google.com The method was able to effectively separate and quantify the impurities. google.com

| Parameter | HPLC Conditions for a Related Purine Analog | LC-MS Conditions for a Related Pyrimidine (B1678525) Analog google.com |

| Chromatographic Column | Ascentis® C18, 10 cm × 2.1 mm, 5 µm | Acclaim RSLC 120 C18 |

| Mobile Phase | A: 200 mM ammonium (B1175870) formate (B1220265) (pH 3.0) B: Acetonitrile | 0.1% aqueous acetic acid-acetonitrile |

| Gradient | Isocratic or Gradient | Gradient |

| Flow Rate | 0.2 mL/min | Not specified |

| Column Temperature | 35 °C | Not specified |

| Detection | UV at 270 nm | Mass Spectrometry (MS) |

| Injection Volume | 1 µL | Not specified |

Spectrometric Quantification Methods in Biological Matrices

For the precise quantification of this compound in biological samples such as plasma, urine, or cell extracts, tandem mass spectrometry (MS/MS) is the gold standard. This technique offers exceptional sensitivity and selectivity by performing two stages of mass analysis.

In a typical LC-MS/MS workflow, the parent ion corresponding to the protonated or deprotonated this compound is selected in the first mass analyzer. This parent ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. The transition from a specific parent ion to a specific product ion, known as a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transition, is highly specific to the target analyte. This specificity minimizes interference from other molecules in the biological matrix, allowing for accurate quantification even at very low concentrations.

For example, a sensitive LC-MS/MS method was developed for the simultaneous determination of six Aconitum alkaloids and seven ginsenosides (B1230088) in rat plasma, demonstrating the power of this technique for quantifying multiple analytes in a biological matrix. While specific parent and product ions for this compound are not publicly available, a hypothetical example based on the analysis of adenine (B156593) (6-aminopurine) is presented below. nih.gov

| Parameter | Value (Hypothetical for this compound) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion 1 (m/z) | Fragment corresponding to loss of H₂O |

| Product Ion 2 (m/z) | Fragment corresponding to purine ring cleavage |

| Collision Energy | Optimized for maximum fragment ion intensity |

This table presents hypothetical values for this compound based on the fragmentation patterns of similar purine compounds.

Development of Immunoassays and Biosensor Applications for Detection

While chromatographic and spectrometric methods are highly accurate, they can be time-consuming and require sophisticated instrumentation. For rapid and high-throughput screening, immunoassays and biosensors offer a compelling alternative.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. The development of an ELISA for this compound would involve producing antibodies that specifically bind to this molecule. These antibodies would then be used in a competitive or sandwich assay format to quantify the compound in a sample. Although specific ELISA kits for this compound are not commercially available, the principle has been widely applied to other small molecules.

Biosensors are analytical devices that combine a biological component with a physicochemical detector. For the detection of purine derivatives, electrochemical biosensors have shown significant promise. These biosensors often utilize enzymes that specifically react with the target purine. For instance, a biosensor for uric acid, a purine metabolite, has been developed using a capacitive measurement system with functionalized zinc oxide nanorods. medchemexpress.com Another approach involves using enzymes like xanthine (B1682287) oxidase, which catalyzes the oxidation of purines, coupled with an electrode that detects the resulting electrochemical signal. nih.gov

The development of a biosensor for this compound would likely involve immobilizing an enzyme that recognizes this specific purine analog onto an electrode surface. The binding or enzymatic reaction would then generate a measurable signal, such as a change in current, potential, or impedance, which would be proportional to the concentration of the analyte.

| Analytical Method | Principle | Potential Application for this compound |

| ELISA | Antigen-antibody recognition | High-throughput screening of biological samples for the presence of the compound. |

| Electrochemical Biosensor | Enzymatic reaction or specific binding event at an electrode surface | Rapid, real-time monitoring of this compound levels in various matrices. |

Utilization of Isotopic Labeling for Tracing and Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule and to elucidate reaction mechanisms. In the context of this compound, stable isotopes such as ¹⁵N can be incorporated into the purine ring structure.

By introducing ¹⁵N-labeled this compound into a biological system, researchers can track its conversion into various metabolites using mass spectrometry. The mass shift of +n, where n is the number of ¹⁵N atoms incorporated, allows for the unambiguous identification of molecules derived from the labeled precursor. This approach can reveal metabolic pathways, identify key enzymes involved in its biotransformation, and quantify the flux through different metabolic routes.

For instance, ¹⁵N-labeled amino acids have been used to study protein metabolism and scrambling in human cells, demonstrating the utility of this approach in complex biological systems. nih.gov Similarly, ¹⁵N-labeled purines can be synthesized and used to investigate their metabolic pathways. The application of ¹⁵N-labeled this compound would provide invaluable insights into its mechanism of action and its interactions with cellular machinery.

The analysis of ¹⁵N incorporation is typically performed using high-resolution mass spectrometry, which can distinguish between the isotopically labeled and unlabeled forms of the molecule and its metabolites.

| Isotopic Label | Application | Analytical Technique |

| ¹⁵N | Tracing metabolic pathways of this compound | LC-MS/MS, High-Resolution Mass Spectrometry |

| ¹⁵N | Elucidating enzymatic reaction mechanisms | NMR Spectroscopy, Mass Spectrometry |

| ¹⁵N | Quantifying metabolic flux | Mass Spectrometry |

Computational and Theoretical Investigations of 1,2 Dihydroxy 6 Aminopurine

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1,2-Dihydroxy-6-aminopurine at the electronic level. These in silico methods, primarily based on Density Functional Theory (DFT) and ab initio calculations, can predict its geometry, electronic structure, and chemical reactivity without the need for empirical data.

Researchers would typically begin by optimizing the molecular geometry of this compound to find its most stable three-dimensional conformation. Using a functional such as B3LYP with a basis set like 6-311++G(d,p) provides a robust balance of accuracy and computational cost for purine-like systems.

From the optimized geometry, a variety of electronic properties can be calculated. The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated. This map visualizes the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl groups and the nitrogen atoms of the purine (B94841) ring, indicating sites susceptible to electrophilic attack. The amino group would also influence the charge distribution.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for predicting how the molecule will interact with other chemical species.

Hypothetical Reactivity Data for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 4.0 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.2 | Resistance to change in electron configuration |

Molecular Docking and Dynamics Simulations with Biological Macromolecules

To investigate the potential biological activity of this compound, computational biologists would employ molecular docking and molecular dynamics (MD) simulations. These techniques predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein or nucleic acid.

Molecular Docking: This method predicts the preferred orientation of the ligand when it binds to a target receptor. For a purine analog, potential targets could include kinases, polymerases, or adenosine (B11128) receptors. The process involves placing the 3D structure of this compound into the active site of the target protein and using a scoring function to estimate the binding affinity. The results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the hydroxyl and amino groups of the compound would be expected to form hydrogen bonds with amino acid residues in the active site.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, typically on the nanosecond to microsecond scale. genominfo.org This provides a more realistic picture of the binding stability and conformational changes that may occur. nih.gov An MD simulation would track the movements of every atom in the system, allowing for the calculation of the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. peerj.com Analysis of the MD trajectory can reveal the stability of key hydrogen bonds and whether water molecules play a role in mediating the interaction. The root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored to assess the stability of the complex.

Hypothetical Docking Results for this compound with a Kinase Target

| Parameter | Hypothetical Finding | Implication |

|---|---|---|

| Binding Affinity | -8.5 kcal/mol | Strong predicted binding to the target |

| Key H-Bonds | Amino group with Asp145; 2-OH with Glu121 | Specific interactions anchoring the ligand |

| Hydrophobic Interactions | Purine ring with Val57, Leu135 | Contribution to binding stability |

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.govnih.gov For this compound, SAR modeling would involve comparing its activity to a series of structurally related compounds. This could involve modifying the substituents on the purine ring, for example, by replacing the hydroxyl groups with other functional groups or altering the position of the amino group.

Quantitative Structure-Activity Relationship (QSAR) is a more advanced approach where statistical models are built to correlate physicochemical properties or structural features of a set of molecules with their biological activity. To build a QSAR model for this compound and its analogs, a range of molecular descriptors would be calculated. These can include:

Electronic descriptors: Dipole moment, partial charges.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices.

A dataset of compounds with their measured biological activities would be used to train a machine learning model, such as multiple linear regression, partial least squares, or a neural network. The resulting QSAR model could then be used to predict the activity of new, untested derivatives of this compound, guiding the design of more potent compounds.

De Novo Design Approaches for Novel this compound Derivatives

De novo drug design involves the computational creation of novel molecules with desired properties, often starting from a basic scaffold or within the constraints of a receptor's binding site. Using this compound as a starting fragment, de novo design algorithms could "grow" new molecules by adding functional groups or linking fragments in a way that optimizes interactions with a specific biological target.

These algorithms explore a vast chemical space to identify novel structures that are predicted to have high binding affinity and favorable drug-like properties. The design process is often guided by the same principles used in SAR and QSAR, but in a generative manner. For example, a genetic algorithm could be used to iteratively modify a population of molecules based on their predicted fitness (e.g., docking score), leading to the evolution of novel and potent derivatives of the initial this compound scaffold. These computationally designed molecules would then be prioritized for chemical synthesis and experimental testing.

Future Directions and Emerging Research Avenues for 1,2 Dihydroxy 6 Aminopurine

Exploration of Novel Therapeutic Applications Focused on Molecular Mechanisms

The structural similarity of 1,2-Dihydroxy-6-aminopurine to naturally occurring purines such as adenine (B156593) and guanine (B1146940) suggests its potential to interfere with metabolic pathways that are fundamental to cell survival and proliferation. wikipedia.org This mimicry forms the basis for its investigation as an antimetabolite, a class of compounds that can inhibit DNA synthesis and are often employed in cancer therapy. wikipedia.org Future research will likely focus on elucidating the specific molecular mechanisms by which this compound exerts its effects.

A key area of investigation will be its interaction with enzymes involved in purine (B94841) metabolism. For instance, understanding its potential as a substrate or inhibitor for enzymes like adenosine (B11128) deaminase or xanthine (B1682287) oxidase could reveal therapeutic opportunities. nih.gov Furthermore, its effects on DNA polymerases, DNA primase, and DNA ligase I, enzymes critical for DNA replication, warrant detailed study. wikipedia.org

Recent advances in the study of purine derivatives have highlighted their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. rsc.orgresearchgate.net The unique structural features of this compound may lead to the discovery of novel bioactive molecules with improved selectivity and efficacy. rsc.orgresearchgate.net For example, research into 6-alkoxy-2-aminopurine derivatives has shown promise in developing selective inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. researchgate.net

Development of Advanced Delivery Systems for Enhanced Research Utility

A significant hurdle in harnessing the full potential of many purine analogs is their delivery to target cells and tissues. To this end, the development of advanced delivery systems is a critical area of future research. Nanotechnology, in particular, offers promising avenues for improving the therapeutic efficacy of purine derivatives. nih.gov

Polymer-based nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), have shown potential in augmenting the effects of purine analogs by enabling specific targeting and increasing drug retention. nih.gov These nanocarriers can be engineered to overcome limitations such as poor solubility and can be modified to target specific receptors on cells, thereby enhancing their utility in research and potentially in therapeutic settings. nih.govnih.gov

The encapsulation of compounds within nanoparticles can also protect them from degradation and reduce potential toxicity. nih.gov Future research will likely explore the development of various nanocarrier systems, including nanocomposites, micelles, and hydrogels, to optimize the delivery of this compound for specific research applications. nih.gov These systems can be designed for sustained or stimulus-responsive release, allowing for more precise control over its availability at the target site. nih.gov

Interdisciplinary Research Bridging with Material Sciences and Nanotechnology

The intersection of purine chemistry with material sciences and nanotechnology opens up exciting possibilities for creating novel functional materials. The principles of self-assembly, where molecules spontaneously form ordered structures, are being explored to construct nano- and microstructures from specific molecules. mpg.de The unique chemical properties of this compound could be harnessed in the design of such self-assembling systems.

The development of biomimetic materials, which mimic the structures and functions of biological systems, is a key area of interdisciplinary research. mpg.de By understanding how natural materials are assembled into complex architectures, researchers aim to create novel, sustainable materials. mpg.de The purine core of this compound could serve as a building block for such materials, potentially leading to applications in areas like biosensing or catalysis.

Furthermore, nanotechnology provides tools to create and manipulate materials at the nanoscale, offering unprecedented opportunities for precise therapeutic delivery and the development of innovative therapeutics. nih.gov The integration of this compound into nanostructured materials could lead to the development of "smart" drug delivery systems that can respond to specific biological cues. mpg.de

Addressing Current Research Challenges and Identifying New Opportunities in Purine Research

The field of purine research is continually evolving, with ongoing efforts to synthesize new derivatives and understand their biological activities. rsc.orgresearchgate.netthieme.de A significant challenge lies in achieving regioselective functionalization of the purine core, which is crucial for developing compounds with high specificity for their biological targets. thieme.de

Recent reviews have highlighted new methods for the synthesis of purines and their chemical modifications, including halogenation, amination, and coupling reactions. rsc.orgresearchgate.net These advancements will be instrumental in creating libraries of this compound derivatives with diverse functionalities, allowing for a comprehensive exploration of their structure-activity relationships.

The study of purine metabolism and its dysregulation in various diseases remains a key area of research. nih.gov Understanding how compounds like this compound interact with the complex network of purine metabolic pathways could provide new insights into disease mechanisms and identify novel therapeutic targets. The development of more potent and selective chemotherapeutic drug candidates remains a critical goal in the fight against diseases like cancer. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1,2-Dihydroxy-6-aminopurine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic hydrogenation of precursor purines. For instance, analogous compounds like 6-Methyl-1H-purin-2-amine are synthesized using Pd/C-mediated hydrogenation under controlled pH (pH 7–9) to prevent side reactions . Purity validation requires HPLC (C18 column, UV detection at 260 nm) coupled with mass spectrometry (ESI-MS) to confirm molecular weight and detect impurities. Cross-referencing NMR (¹H/¹³C) spectral data with literature values is critical for structural confirmation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Adopt OSHA-compliant practices:

- PPE : Double nitrile gloves, safety goggles, and disposable lab coats to minimize skin/eye contact .

- Ventilation : Use fume hoods for weighing or handling powders to avoid inhalation.

- Emergency Measures : Immediate flushing with water for eye/skin exposure (15+ minutes) and contacting poison control (1-800-222-1222 in the U.S.) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with a gradient elution (0.1% formic acid in water/acetonitrile) to assess purity .

- Spectroscopy : ¹H NMR (DMSO-d6, 500 MHz) to resolve hydroxyl and amino proton signals; FT-IR for functional group identification (e.g., O-H stretch at 3200–3500 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in the stability data of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) across pH 3–8. Use LC-MS to identify degradation products (e.g., deamination or oxidation byproducts). Compare kinetic models (zero-order vs. first-order) to determine degradation pathways. Discrepancies may arise from solvent polarity or buffer catalysis, requiring controlled replicate experiments .

Q. What computational approaches predict the biochemical interactions of this compound with purine-metabolizing enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with enzymes like xanthine oxidase or adenine deaminase. Validate with crystallographic data if available.

- DFT Calculations : Analyze electron density maps (B3LYP/6-31G* basis set) to predict reactive sites for hydroxylation or methylation .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous vs. lipid bilayer environments.

Q. How should experimental designs be optimized to study the mutagenic potential of this compound in cellular models?

- Methodological Answer :

- Cell Lines : Use Ames test strains (e.g., Salmonella TA98) or human lymphoblastoid TK6 cells for in vitro assays.

- Dosage : Perform dose-response curves (0.1–100 µM) with positive controls (e.g., ethyl methanesulfonate).

- Endpoints : Measure micronucleus formation via flow cytometry and DNA adducts via ³²P-postlabeling. Account for metabolic activation (S9 liver fractions) to mimic in vivo conditions .

Data Analysis and Reproducibility

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

- Methodological Answer :

- Process Controls : Standardize reaction parameters (temperature ±1°C, stirring speed 300 rpm).

- Quality Metrics : Track intermediates via inline PAT (Process Analytical Technology) tools like Raman spectroscopy.

- Statistical Analysis : Apply ANOVA to compare yields/purity across batches; outliers may indicate solvent impurities or catalyst deactivation .

Q. How can conflicting cytotoxicity data across studies be systematically evaluated?

- Methodological Answer : Conduct meta-analyses using PRISMA guidelines:

- Data Extraction : Tabulate IC₅₀ values, cell lines, and assay durations from primary literature .

- Bias Assessment : Use Cochrane Risk of Bias Tool to evaluate study design flaws (e.g., lack of blinding).

- Sensitivity Analysis : Exclude studies with non-standardized protocols (e.g., MTT vs. resazurin assays) .

Safety and Compliance

Q. What are the ecotoxicological implications of this compound disposal?

- Methodological Answer : Follow EPA guidelines for chemical disposal:

- Biodegradability Testing : Use OECD 301D (Closed Bottle Test) to assess aerobic degradation.

- Aquatic Toxicity : Perform Daphnia magna 48-hr EC₅₀ tests. If EC₅₀ < 10 mg/L, classify as environmentally hazardous .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.